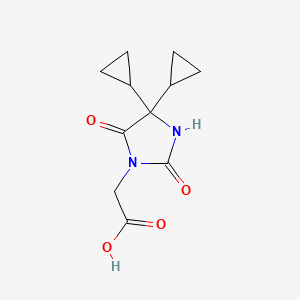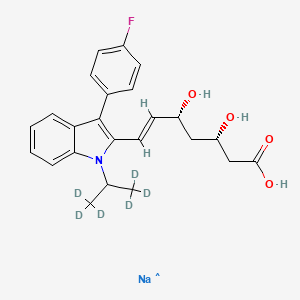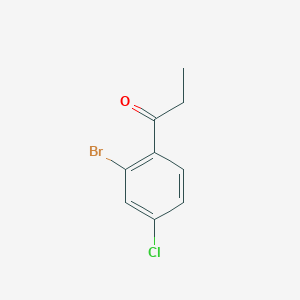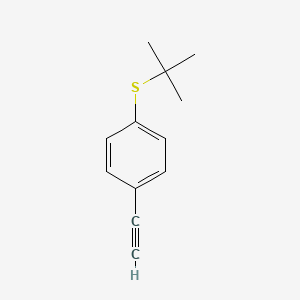
1-(Tert-butylsulfanyl)-4-ethynylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Tert-butylsulfanyl)-4-ethynylbenzene is an organic compound characterized by the presence of a tert-butylsulfanyl group attached to a benzene ring, which also bears an ethynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butylsulfanyl)-4-ethynylbenzene typically involves the reaction of tert-butylthiol with an appropriate benzene derivative. One common method includes the use of 4-bromo-1-ethynylbenzene as a starting material, which undergoes a nucleophilic substitution reaction with tert-butylthiol in the presence of a base such as potassium carbonate in a solvent like dimethylformamide .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Tert-butylsulfanyl)-4-ethynylbenzene can undergo various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ethynyl group can be reduced to form the corresponding alkene or alkane.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the ethynyl group in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Tert-butylsulfanyl)-4-ethynylbenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: It can be used in the study of biochemical pathways involving sulfur-containing compounds.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1-(Tert-butylsulfanyl)-4-ethynylbenzene exerts its effects depends on the specific chemical reactions it undergoes. The tert-butylsulfanyl group can interact with various molecular targets, such as enzymes or receptors, through oxidation or substitution reactions. The ethynyl group can also participate in reactions that modify the compound’s structure and activity. These interactions can influence biochemical pathways and cellular processes, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
- 1-(Tert-butylsulfanyl)-4-bromobenzene
- 1-(Tert-butylsulfanyl)-4-methylbenzene
- 1-(Tert-butylsulfanyl)-4-nitrobenzene
Comparison: 1-(Tert-butylsulfanyl)-4-ethynylbenzene is unique due to the presence of both the tert-butylsulfanyl and ethynyl groupsThe ethynyl group, in particular, provides opportunities for further functionalization and derivatization, making this compound a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C12H14S |
|---|---|
Molekulargewicht |
190.31 g/mol |
IUPAC-Name |
1-tert-butylsulfanyl-4-ethynylbenzene |
InChI |
InChI=1S/C12H14S/c1-5-10-6-8-11(9-7-10)13-12(2,3)4/h1,6-9H,2-4H3 |
InChI-Schlüssel |
MKOSYNCMIWMLJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)SC1=CC=C(C=C1)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


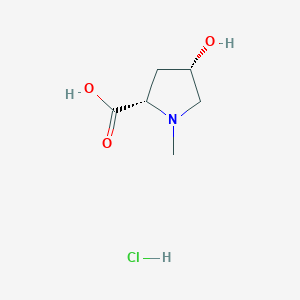

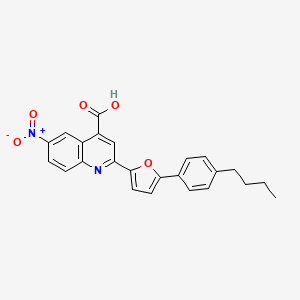

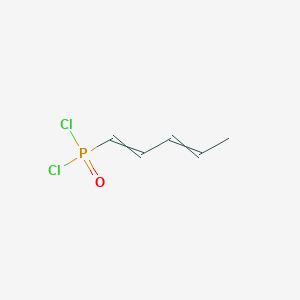

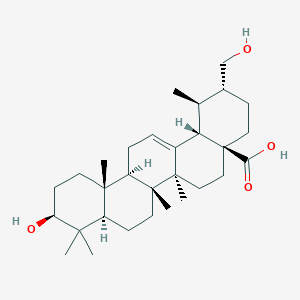
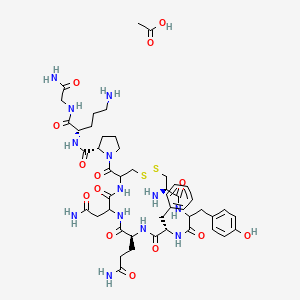
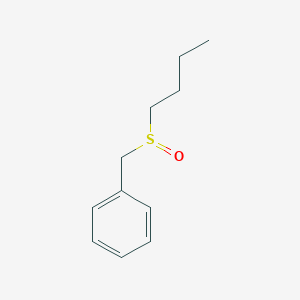
![[S(R)]-N-((1R)-1-(2-(Dicyclohexylphosphino)phenyl)-2,2-dimethylpropyl)-2-methyl-2-propanesulfinamide](/img/structure/B14750800.png)
